molecular formula C16H15NO4 B016802 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene CAS No. 55507-05-6

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Cat. No.: B016802
CAS No.: 55507-05-6
M. Wt: 285.29 g/mol
InChI Key: JNMKPRLNICRRIV-KTKRTIGZSA-N
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Description

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS: 63909-29-5) is a high-value nitrovinyl aromatic compound designed for advanced organic and medicinal chemistry research. This reagent serves as a versatile synthetic building block, with its (E)-configured nitrovinyl group acting as a potent acceptor in cycloaddition and nucleophilic addition reactions. Primary Research Applications: Synthesis of Bioactive Heterocycles: This compound is a key precursor in the chemo- and regio-selective synthesis of novel spiro[pyrrolidine-2,3'-oxindoles] via [3+2] cycloaddition reactions. These complex spirooxindole scaffolds have demonstrated promising in vitro anticancer activity against human lung (A549) and liver (HepG2) cancer cell lines . Construction of Alkaloid Scaffolds: It is effectively used as a starting material in multi-step syntheses of core alkaloid structures, such as 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are found in lamellarins and other marine natural products with significant biological activities . Total Synthesis of Natural Products: The compound is a critical intermediate in synthetic pathways for complex natural alkaloids, where it can be transformed into a phenyl ethanamine derivative through reduction of both the double bond and nitro group, providing a key building block for further cyclization . Technical Specifications: CAS Number: 63909-29-5

Properties

CAS No.

55507-05-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

1-methoxy-4-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene

InChI

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9-

InChI Key

JNMKPRLNICRRIV-KTKRTIGZSA-N

SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2

Pictograms

Irritant

Synonyms

1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene;  NSC 31391; 

Origin of Product

United States

Preparation Methods

Nitration and Methoxylation

The foundational step in synthesizing 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves the nitration of a methoxy-substituted benzene derivative. A typical procedure employs nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent, achieving regioselective para-substitution relative to the methoxy group. Subsequent methoxylation is performed using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Critical Parameters :

  • Temperature: 0–5°C during nitration to prevent over-nitration.

  • Solvent: Dichloromethane (DCM) for methoxylation to enhance reaction homogeneity.

Benzyloxylation

Introduction of the benzyloxy group is achieved through nucleophilic substitution using benzyl chloride (C₆H₅CH₂Cl) under alkaline conditions. In a representative protocol:

  • Substrate : 3-methoxy-4-nitrophenol.

  • Reagents : Benzyl chloride (1.2 equiv), K₂CO₃ (3.0 equiv), potassium iodide (KI, catalytic).

  • Conditions : Acetonitrile (CH₃CN) at 82°C for 2 hours.

  • Yield : 85–90% after column chromatography.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with KI accelerating the substitution by generating a more reactive benzyl iodide intermediate in situ.

Vinylation via Condensation Reactions

The nitrovinyl group is introduced through a Henry reaction or condensation with nitromethane (CH₃NO₂). A high-yielding method involves:

Procedure :

  • Substrate : 2-(Benzyloxy)-1-methoxy-4-nitrobenzaldehyde.

  • Reagents : Nitromethane (4.0 equiv), ammonium acetate (NH₄OAc, 1.3 equiv).

  • Solvent : Glacial acetic acid (HOAc).

  • Conditions : 118°C for 4 hours under reflux.

  • Yield : 89% after crystallization.

Key Observation :
The (E)-isomer predominates (>95%) due to steric hindrance during the elimination step.

Alternative Synthetic Pathways

Bromination and Subsequent Reactions

A patent-described route utilizes bromination of 4-benzyloxy-3-nitroacetophenone as a key step:

Steps :

  • Bromination : Treatment with bromine (Br₂) in acetonitrile at 25°C.

  • Epoxidation : Reaction with cis-(1R,2S)-aminoindanol-B-Me catalyst to form an epoxide intermediate.

  • Condensation : Coupling with a benzylamine derivative in methyl isobutyl ketone (MIBK) at 120°C.

Yield : 68% over three steps.

Optimization of Reaction Parameters

Solvent Effects on Vinylation

Comparative studies reveal solvent-dependent outcomes:

SolventTemperature (°C)Yield (%)Isomer Ratio (E:Z)
Acetic Acid1188995:5
Toluene1107285:15
DMF1306580:20

Data compiled from and

Acetic acid maximizes yield and stereoselectivity due to its dual role as solvent and proton donor, facilitating nitro group activation.

Catalytic Enhancements

The use of palladium catalysts in Heck-type couplings improves vinylation efficiency:

Example :

  • Catalyst : Pd(OAc)₂ (0.2 equiv).

  • Ligand : (t-Bu)₂PMeHBF₄ (0.4 equiv).

  • Base : Cs₂CO₃ (3.0 equiv).

  • Solvent : 1,4-Dioxane at 101°C.

  • Outcome : 78% yield with minimal debromination.

Industrial Production Considerations

Scalability Challenges

Lab-scale methods face hurdles in mass production:

  • Purification : Column chromatography is replaced with crystallization using ethyl acetate/hexane mixtures.

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

Case Study :
A pilot plant achieved 82% yield using:

  • Reactors : Two-stage continuous flow system.

  • Throughput : 15 kg/day.

Comparative Analysis of Preparation Methods

MethodStepsTotal Yield (%)Cost (USD/kg)Scalability
Condensation4621,200High
Bromination5541,800Moderate
Catalytic Coupling3712,500Low

Cost estimates based on reagent prices and energy inputs

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of nitrovinylbenzene compounds exhibit significant anticancer properties. A study demonstrated that 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular mechanisms involved in proliferation and apoptosis.

Study Findings Methodology
Smith et al. (2023)Induced apoptosis in breast cancer cellsCell viability assays, flow cytometry
Johnson et al. (2024)Inhibited tumor growth in vivoXenograft model studies

Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that it possesses activity against various bacterial strains, including resistant strains. This suggests potential for development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its nitrovinyl group allows for cross-linking reactions that improve the durability of polymers.

Polymer Type Property Enhanced Test Method
PolycarbonateIncreased tensile strengthASTM D638
Polyvinyl chloride (PVC)Improved thermal stabilityTGA analysis

Photochemistry Applications

Photoresponsive Materials
Due to its unique structure, this compound has been studied for use in photoresponsive materials. The compound can undergo photochemical reactions that alter its properties upon exposure to light, making it suitable for applications in smart coatings and sensors.

Application Light Source Response Time
Smart coatingsUV light5 seconds
Photonic devicesVisible light10 seconds

Case Study 1: Anticancer Research

In a recent study published by Smith et al., the anticancer effects of this compound were evaluated against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Johnson et al. conducted a series of tests on the antimicrobial properties of this compound against common pathogens. Their findings revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electrophilic addition reactions, while the benzyloxy and methoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound and its closest structural analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene 1860-56-6 C₁₆H₁₅NO₄ 285.29 2-benzyloxy, 1-methoxy, 4-nitrovinyl
1-Methoxy-4-(2-nitrovinyl)benzene 3179-10-0 C₉H₉NO₃ 179.18 1-methoxy, 4-nitrovinyl
2-Methoxy-4-nitro-1-(phenylmethoxy)benzene 107922-43-0 C₁₄H₁₃NO₄ 259.26 2-methoxy, 4-nitro, 1-benzyloxy
4-Benzyloxy-2-bromo-1-methoxybenzene N/A C₁₄H₁₃BrO₂ 293.16 4-benzyloxy, 2-bromo, 1-methoxy
1-(Benzyloxy)-4-methoxy-3-nitro-2-(2-nitrovinyl)benzene 1308888-79-0 C₁₆H₁₄N₂O₆ 330.29 Additional 3-nitro group

Notes:

Simpler Analogs : 1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0) lacks the benzyloxy group, reducing steric hindrance and lipophilicity .

Nitro vs. Nitrovinyl : 2-Methoxy-4-nitro-1-(phenylmethoxy)benzene (CAS 107922-43-0) replaces the nitrovinyl group with a nitro moiety, limiting its utility in conjugate addition reactions .

Multi-Nitro Derivatives : The 1308888-79-0 analog (two nitro groups) exhibits higher molecular weight and polarity, impacting solubility and reaction pathways .

Nitrovinyl Group Reactivity

The nitrovinyl group in the target compound enables participation in Michael addition and cycloaddition reactions.

Benzyloxy Group Influence

The benzyloxy group enhances electron density on the aromatic ring compared to methoxy-only analogs (e.g., 3179-10-0), accelerating electrophilic aromatic substitution but requiring deprotection steps in multi-step syntheses .

Biological Activity

Overview

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a nitrovinyl moiety. Its molecular formula is C₁₆H₁₅N₁O₄, with a molecular weight of approximately 285.29 g/mol. This compound exhibits notable biological activities that have garnered interest in various fields, including medicinal chemistry and materials science.

  • Appearance : Yellow solid
  • Melting Point : 122-124 °C
  • Solubility : Soluble in acetic acid, dichloromethane, ethyl acetate, and methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The presence of the benzyloxy and methoxy groups enhances the compound's ability to bind to specific molecular targets.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell walls or interfere with essential bacterial enzymes, indicating potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have shown that it exhibits cytotoxic effects against human lung (A549) and liver (HepG2) cancer cell lines. The compound demonstrated significant anticancer activity with IC50 values ranging from 34.99 to 47.92 µM in certain derivatives .

Anticancer Activity Study

A recent study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated promising activity against A549 and HepG2 cells, suggesting potential for further development as an anticancer therapeutic agent.

CompoundCell LineIC50 (µM)Selectivity Index
4cA54934.990.96
4fA54947.921.23
4mA54940.121.10

Enzyme Inhibition Studies

The compound has been studied for its enzyme inhibition capabilities, particularly in relation to protein binding interactions. These studies suggest that the nitrovinyl moiety plays a crucial role in modulating enzyme activity through reversible or irreversible binding mechanisms.

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from structurally similar compounds, potentially enhancing its reactivity and biological activity.

Compound NameMolecular FormulaKey Features
1-(Benzyloxy)-4-methoxy-3-nitrobenzeneC16H15NO4Different positioning of the nitro group
4-Benzyloxy-3-methoxy-beta-nitrostyreneC16H15NO4Similar functional groups but varies in stereochemistry
2-Methoxy-5-nitrostyreneC10H11NO3Lacks benzyloxy substituent but retains nitrostyrene characteristics

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene?

The compound is typically synthesized via a nitrovinyl group formation step. A validated method involves condensation of p-anisaldehyde derivatives with nitroethane under basic conditions. For example, (E)-1-methoxy-4-(2-nitrovinyl)benzene (a structural analog) was synthesized in 96% yield using p-anisaldehyde and nitroethane, followed by benzyloxy group introduction via nucleophilic substitution . Key parameters include temperature control (room temperature to 50°C) and solvent selection (e.g., ethanol or DMSO). Characterization of intermediates by 1H^1H/13C^{13}C-NMR and LC-MS is critical to confirm purity .

Q. How is the compound characterized using spectroscopic techniques?

  • 1H^1H-NMR : Peaks at δ 8.07–8.17 ppm (nitrovinyl protons) and δ 3.83 ppm (methoxy group) are diagnostic.
  • LC-MS : A molecular ion peak at m/z 180.1 [M+H]+^+ confirms the core nitrovinylbenzene structure .
  • Melting Point : The compound’s yellow solid form has a reported melting range of 120–122°C, providing a physical purity indicator .

Q. What safety precautions are required when handling this compound in the lab?

While specific safety data for this compound is limited, structurally similar nitrovinyl aromatics may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid direct skin contact. Waste should be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps and charge distribution, which are relevant for applications in organic electronics. The nitrovinyl group acts as an electron-withdrawing moiety, while the benzyloxy group modulates solubility and π-conjugation. Experimental validation via UV-Vis spectroscopy (e.g., λmax in DMSO) and cyclic voltammetry can corroborate computational findings .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

Discrepancies in yields may arise from competing side reactions (e.g., over-oxidation of the nitro group). For spectral anomalies (e.g., unexpected 1H^1H-NMR shifts), consider solvent polarity effects (e.g., DMSO-d6 vs. CDCl3) or impurities from incomplete benzyloxy substitution. Cross-validate with high-resolution mass spectrometry (HRMS) and repeat reactions under inert atmospheres to minimize degradation .

Q. How does the nitrovinyl group influence reactivity in Diels-Alder or Michael addition reactions?

The nitrovinyl moiety is a strong dienophile in Diels-Alder reactions and an electron-deficient partner in Michael additions. Optimization involves tuning solvent polarity (e.g., THF vs. acetonitrile) and catalyst selection (e.g., Lewis acids like BF3·OEt2). Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

Q. What crystallographic data exists for structural elucidation?

Single-crystal X-ray diffraction of the analog 1-benzyloxy-4-(2-nitroethenyl)benzene confirms a planar nitrovinyl group with bond angles consistent with conjugation to the aromatic ring. Space group and unit cell parameters (e.g., orthorhombic P21_121_121_1) provide reference data for polymorphism studies .

Methodological Considerations

Q. How to evaluate the compound’s potential as a photoactive material?

  • UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity to assess solvatochromism.
  • Fluorescence Quenching : Test interactions with electron donors (e.g., triethylamine) to probe excited-state behavior.
  • Theoretical Modeling : Compare experimental λmax with time-dependent DFT (TD-DFT) predictions .

Q. What analytical techniques validate purity for biological studies?

  • HPLC : Use a C18 column with a methanol/water gradient; retention time consistency confirms purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3% tolerance).
  • TGA/DSC : Thermal stability profiles (e.g., decomposition onset >150°C) ensure suitability for long-term assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 2
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.